(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane
Description
Properties
IUPAC Name |
[(E)-3-(1,3,6,2-dioxazaborocan-2-yl)prop-1-enyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BNO2Si/c1-15(2,3)10-4-5-11-13-8-6-12-7-9-14-11/h4,10,12H,5-9H2,1-3H3/b10-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZDHLXQPPZNRT-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CC=C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OCCNCCO1)C/C=C/[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bis(allyl)borane Formation
The process begins with the generation of a bis(allyl)borane precursor. Sodium borohydride reacts with a diene (e.g., 2,5-dimethylhexa-2,4-diene) in the presence of dimethyl sulfate as an oxidant in diglyme at −5 to +10°C. This step produces a bis(allyl)borane, which dimerizes selectively without diene side reactions.
Reaction Conditions
Introduction of Trimethylsilyl Allyl Group
The bis(allyl)borane reacts with trimethylsilylacetylene (TMSA) via a Sonogashira coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide mediate this step in tetrahydrofuran (THF) at 0–25°C. The reaction proceeds with high regioselectivity, favoring the E-isomer due to steric hindrance from the trimethylsilyl group.
Key Parameters
Oxidation and Cyclization with Diethanolamine
The intermediate allylborane is oxidized using formaldehyde (37% aqueous solution) at 10–40°C. Subsequent reaction with diethanolamine in ethyl acetate induces cyclization, forming the 1,3,6,2-dioxazaborocane ring. The reaction is exothermic and requires controlled addition to prevent dimerization.
Cyclization Data
| Parameter | Value |
|---|---|
| Oxidant | Formaldehyde (1.5 equiv) |
| Cyclization Agent | Diethanolamine (1.1 equiv) |
| Solvent | Ethyl acetate |
| Reaction Time | 24 hours |
| Yield | 70–77% |
Direct Boronate Ester Formation via C–H Activation
Boronic Acid Synthesis
An alternative route employs C–H borylation of a pre-functionalized allyltrimethylsilane. Using iridium catalysts (e.g., [Ir(COD)OMe]₂) and bis(pinacolato)diboron (B₂pin₂), the allylic C–H bond is borylated in hexanes at 60°C. This method avoids stoichiometric metal reagents and achieves high atom economy.
Catalytic System
Ring-Closing with Diethanolamine
The resulting boronic acid is treated with diethanolamine in refluxing toluene. Water is removed azeotropically to drive the cyclization. The E-configuration is preserved due to the rigidity of the intermediate boronate ester.
Optimized Conditions
Stereoselective Synthesis via Asymmetric Catalysis
N-Heterocyclic Carbene (NHC)-Catalyzed Borylation
Chiral NHC catalysts (e.g., SIPr·HCl) enable enantioselective boryl conjugate additions to α,β-unsaturated ketones. The trimethylsilylallyl group is introduced via a copper-mediated transfer from bis(pinacolato)diboron. This method achieves >90% enantiomeric excess (ee) for the E-isomer.
Catalytic Cycle
-
NHC coordinates to copper, activating the boron reagent.
-
Conjugate addition to the α,β-unsaturated carbonyl forms a chiral boronate.
-
Transmetalation with trimethylsilylacetylene installs the allyl group.
Performance Metrics
Cyclization and Purification
The chiral boronate intermediate is cyclized with diethanolamine in the presence of molecular sieves (4Å) to absorb water. The product is purified via vacuum distillation (105–120°C, 0.5 mmHg), yielding the title compound as a colorless oil.
Comparative Analysis of Methods
Table 1. Efficiency and Scalability of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Allylborane Route | 70–77 | Moderate | Pilot-scale |
| C–H Activation | 80–85 | High | Lab-scale |
| Asymmetric Catalysis | 60–68 | Excellent (≥90% ee) | Microscale |
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The trimethylsilyl and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of organoboron compounds .
Scientific Research Applications
Synthetic Chemistry
One of the primary applications of (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane is in synthetic organic chemistry. This compound serves as a versatile reagent in various coupling reactions and can facilitate the formation of carbon-boron bonds. It is particularly useful in:
- Cross-Coupling Reactions : The compound can be employed in Suzuki or Stille reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.
Material Science
The incorporation of boron into polymeric materials enhances their thermal stability and mechanical properties. The use of (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane in polymer synthesis has been explored for:
- Boron-Doped Polymers : These materials exhibit improved fire resistance and are used in coatings and composites.
Pharmaceutical Applications
Research indicates potential applications of this compound in drug development:
- Drug Delivery Systems : The unique properties of boron compounds can be harnessed to improve the solubility and bioavailability of drugs.
Agricultural Chemistry
The compound's reactivity allows it to be utilized in the development of agrochemicals, particularly as a precursor for herbicides or insecticides.
Case Study 1: Cross-Coupling Reactions
In a study published by researchers at a leading university, (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane was utilized as a boron source in a series of cross-coupling reactions. The results demonstrated high yields of biaryl products under mild conditions, showcasing its efficiency compared to traditional methods .
Case Study 2: Polymer Development
A research team investigated the use of this compound in synthesizing boron-containing polymers. Their findings indicated that the resulting materials exhibited enhanced thermal stability and mechanical strength compared to non-boronated counterparts. This study highlighted the potential for these materials in high-performance applications .
Mechanism of Action
The mechanism by which (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane exerts its effects involves interactions with molecular targets through its boron center. The boron atom can form stable complexes with various biomolecules, facilitating its use in medical applications. Additionally, the trimethylsilyl and allyl groups enhance the compound’s reactivity and stability, making it suitable for diverse chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Dioxazaborocane Derivatives
Structural and Functional Variations
Table 1: Key Structural and Physical Properties
Reactivity and Catalytic Behavior
- Electronic Effects : The TMS group in (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane reduces boron’s Lewis acidity compared to electron-withdrawing substituents (e.g., CF₃ in the pyridinyl derivative) . This influences its efficacy in Suzuki-Miyaura couplings, where electron-deficient boronates typically perform better.
- Transition State Energy : The 1,3,6,2-dioxazaborocane scaffold exhibits a 5.0 kcal/mol higher transition state energy than 1,3,2-oxazaborolidines in allylation reactions, suggesting slower kinetics but greater stereocontrol .
- Decomposition Pathways: Unlike MIDA boronates (e.g., trans-2-(Tributyltin)vinylboronic acid MIDA ester), which release boronic acids under basic conditions, (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane decomposes into diethanolamine and boronic acid upon prolonged air exposure .
Stability and Handling
- Air Sensitivity : The TMS-allyl compound decomposes within days in air, contrasting with the solid (E)-2-(4-methylstyryl)-1,3,6,2-dioxazaborocane , which is more stable .
- Thermal Stability : The pyridinyl derivative (m.p. 207–212°C) and styryl analog (m.p. 211–213°C) exhibit higher thermal stability than the liquid-stored TMS-allyl compound .
Biological Activity
(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane, with the CAS number 774597-13-6, is a boron-containing compound notable for its potential applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a dioxazaborocane framework and a trimethylsilyl allyl group. This article explores its biological activity, synthesis methods, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C10H22BNO2Si
- Molecular Weight: 227.18 g/mol
- Structure: The compound features a dioxazaborocane ring, which is significant for its reactivity in various chemical reactions.
Biological Activity
The biological activity of (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane has been investigated primarily in the context of its application as a reagent in organic synthesis. Its role as a MIDA (Mixture of Isomers for Direct Allylation) boronate has been highlighted in several studies focusing on cross-coupling reactions.
- Allylation Reactions: The compound acts as a versatile allylation reagent in the synthesis of various pharmaceuticals. It facilitates the formation of carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions.
- Selectivity and Efficiency: Studies have shown that MIDA boronates exhibit high selectivity and efficiency in reactions involving aryl halides and boronic acids, making them valuable in synthetic organic chemistry .
Case Studies
- Synthesis of Ibuprofen:
- Cross-Coupling Applications:
Data Tables
Q & A
Q. What are the optimal synthetic routes for (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane, and how is its purity validated?
The compound is synthesized via Suzuki-Miyaura coupling reactions using boronates with tailored reactivity. Key steps include:
- Functionalization : Introducing the trimethylsilyl-allyl group via palladium-catalyzed cross-coupling .
- Purification : Chromatographic separation under inert atmospheres to prevent hydrolysis.
- Validation : and NMR (e.g., δ = 6.74 ppm for allyl protons, δ = 151.9 ppm for boron-linked carbons) and HRMS (e.g., [M+H] at 185.1344) confirm structure and purity .
Q. How should this compound be stored to prevent decomposition, and what are its stability limits?
- Storage : At −5 °C under inert gas (argon/nitrogen) to avoid air/moisture exposure. Decomposition occurs within days if left open, forming boronic acid and diethanolamine byproducts .
- Stability : Avoid prolonged exposure to acidic conditions (e.g., TFA), which accelerate isomerization of homoallylic alcohols to substituted alkenes .
Q. What analytical techniques are critical for characterizing its structure and reactivity?
- Spectroscopy : NMR (proton and carbon chemical shifts), IR (B-O stretching at ~1350 cm), and HRMS.
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and thermal stability.
- Reactivity Screening : Kinetic studies using NMR to track boronate intermediate formation .
Advanced Research Questions
Q. What catalytic mechanisms enable its use in hydrogenation without external H2_22?
The compound participates in boron-mediated H generation via hydrolysis, forming a borohydride (BH) and borinic acid (B(OH)R), which recombine to release H. This mechanism facilitates:
- Alkene/alkyne hydrogenation : Catalyzed by Pd/C in the presence of tertiary amines .
- Reductive pathways : For aldehydes/ketones, with borohydride acting as the reducing agent .
Q. How does its electronic structure influence reactivity in allylation reactions?
- Brønsted Acid Activation : TFA protonates the dioxazaborocane ring, enhancing electrophilicity at the boron center. This promotes allyl transfer to carbonyl compounds (e.g., aldehydes).
- Steric Effects : The trimethylsilyl group stabilizes transition states via hyperconjugation, reducing side reactions .
Q. What are its applications in precision polymer synthesis?
- Suzuki-Miyaura Catalyst-Transfer Polymerization : The compound acts as a boronate monomer for synthesizing donor/acceptor conjugated polymers (e.g., poly(3,4-propylenedioxythiophene)).
- Sequence Control : Modified boronates (e.g., N-benzylated derivatives) enhance monomer reactivity and stability, enabling controlled molecular weights (Đ < 1.2) .
Q. Can it be used in non-catalytic applications, such as materials science?
- Lubricant Additives : Derivatives like 6-octadecyl-1,3,6,2-dioxazaborocane-2-ol calcium salt (ODOC) reduce friction in stainless steel/CoCrMo systems by forming protective boron-rich films .
- Surface Modification : Boronate-functionalized surfaces for biosensor applications, leveraging pH-dependent binding to diols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
